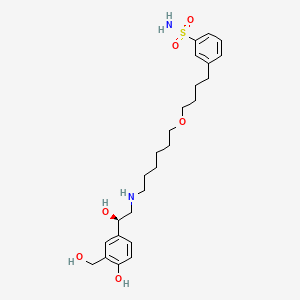
Fenpyrazamine
Vue d'ensemble
Description
Fenpyrazamine is a novel fungicide developed by Sumitomo Chemical Co., Ltd. It is characterized by its aminopyrazolinone structure, which is unique among existing agricultural chemicals . This compound exhibits high efficacy against gray mold (Botrytis cinerea), stem rot (Sclerotinia sclerotiorum), and brown rot in fruits and vegetables . It has been registered and marketed under the trade names PROLECTUS® and PIXIO®DF .
Applications De Recherche Scientifique
Fenpyrazamine has a wide range of scientific research applications, including:
Chemistry: It serves as a model compound for studying aminopyrazolinone chemistry and its reactivity.
Biology: this compound is used in research on fungal pathogens, particularly those affecting crops.
Medicine: While primarily an agricultural fungicide, its unique structure and mode of action make it a subject of interest in medicinal chemistry for potential therapeutic applications.
Industry: This compound is widely used in the agricultural industry to control fungal diseases in fruits and vegetables, improving crop yield and quality
Mécanisme D'action
Target of Action
Fenpyrazamine is a fungicide that primarily targets fungi from the Sclerotiniaceae family , such as Botrytis spp. and Sclerotinia spp. . These fungi are responsible for diseases like gray mold and stem rot, which significantly reduce the yield and productivity of crops .
Mode of Action
This compound exerts its antifungal activity by inhibiting the 3-keto reductase in the ergosterol biosynthesis pathway . Ergosterol is a critical component of fungal cell membranes, and its biosynthesis is essential for fungal growth and proliferation. By inhibiting 3-keto reductase, this compound disrupts ergosterol biosynthesis, thereby inhibiting the growth and development of the fungi .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . Ergosterol is analogous to cholesterol in animal cells and provides rigidity and integrity to the fungal cell membrane. By inhibiting 3-keto reductase, a key enzyme in this pathway, this compound disrupts the production of ergosterol, leading to impaired cell membrane function and ultimately, fungal cell death .
Pharmacokinetics
This compound exhibits some interesting pharmacokinetic properties. It is rapidly absorbed into the plant after treatment and is transferred to untreated areas . In animal studies, maximum blood and plasma concentrations were observed at 1 and 6 hours after administration in low and high dose groups, respectively . The half-lives were 2–3 hours for the low dose and 14–17 hours for the high dose . Approximately 90% of the radiolabel was eliminated within 24 hours for the low-dose group and 48 hours for the high-dose group . These properties suggest that this compound has good bioavailability and is efficiently metabolized and excreted.
Result of Action
The inhibition of ergosterol biosynthesis by this compound leads to the disruption of the fungal cell membrane’s structure and function. This results in the inhibition of fungal growth and proliferation, effectively controlling the spread of diseases like gray mold and stem rot .
Action Environment
Additionally, the development of resistance in target fungi is a concern that needs to be managed through appropriate use and rotation of fungicides .
Analyse Biochimique
Biochemical Properties
The target enzyme of Fenpyrazamine is 3-keto reductase in the ergosterol biosynthetic pathway . This interaction plays a crucial role in its antifungal activity.
Cellular Effects
This compound exhibits preventive activity, translaminar activity, inhibition activity in lesion development, and long-lasting activity
Molecular Mechanism
This compound exerts its effects at the molecular level by inhibiting the activity of 3-keto reductase, an enzyme involved in the ergosterol biosynthetic pathway . Ergosterol is an essential component of fungal cell membranes, and its disruption leads to the antifungal activity of this compound.
Temporal Effects in Laboratory Settings
While specific temporal effects of this compound in laboratory settings are not fully documented, its long-lasting activity suggests that it remains effective over extended periods .
Metabolic Pathways
This compound interacts with the ergosterol biosynthetic pathway by inhibiting the enzyme 3-keto reductase . This interaction disrupts the production of ergosterol, leading to its antifungal activity.
Méthodes De Préparation
The synthesis of fenpyrazamine involves several steps, starting with the preparation of the aminopyrazolinone core. The synthetic route typically includes:
Formation of the aminopyrazolinone core: This involves the reaction of appropriate precursors under controlled conditions to form the core structure.
Functionalization: The aminopyrazolinone core is then functionalized with various substituents to achieve the desired fungicidal properties.
Industrial production methods for this compound are optimized for large-scale synthesis, ensuring high yield and purity. The specific reaction conditions and catalysts used in the industrial process are proprietary to Sumitomo Chemical Co., Ltd .
Analyse Des Réactions Chimiques
Fenpyrazamine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the aminopyrazolinone core.
Substitution: Substitution reactions are used to introduce different substituents onto the core structure, enhancing its fungicidal activity.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions . The major products formed from these reactions are derivatives of this compound with modified functional groups, which can exhibit different levels of fungicidal activity .
Comparaison Avec Des Composés Similaires
Fenpyrazamine is unique due to its aminopyrazolinone structure and specific mode of action. Similar compounds include:
Fenhexamid: Another fungicide that inhibits 3-keto reductase but has a different chemical structure.
This compound stands out due to its high efficacy, preventive activity, translaminar ability, and long-lasting effects . Its unique structure and mode of action make it a valuable tool in agricultural disease management.
Propriétés
IUPAC Name |
S-prop-2-enyl 5-amino-4-(2-methylphenyl)-3-oxo-2-propan-2-ylpyrazole-1-carbothioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2S/c1-5-10-23-17(22)20-15(18)14(16(21)19(20)11(2)3)13-9-7-6-8-12(13)4/h5-9,11H,1,10,18H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTOHZQYBSYOOGC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C(N(N(C2=O)C(C)C)C(=O)SCC=C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074742 | |
| Record name | Fenpyrazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
473798-59-3 | |
| Record name | Fenpyrazamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=473798-59-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenpyrazamine [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0473798593 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenpyrazamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S-allyl 5-amino-2,3-dihydro-2-isopropyl-3-oxo-4-(o-tolyl)pyrazole-1-carbothioate;S-allyl 5-amino-2-isopropyl-4-(2-methylphenyl)-3-oxo-2,3-dihydropyrazole-1-carbothioate;fenpyrazamine (ISO) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENPYRAZAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N3SPH9RQG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



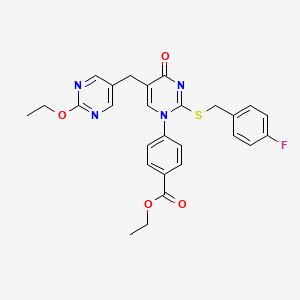
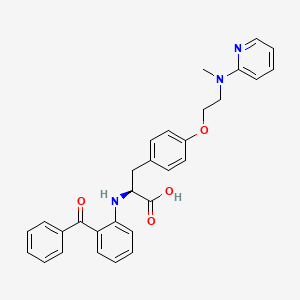

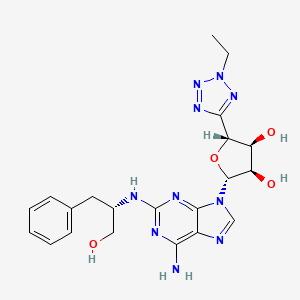
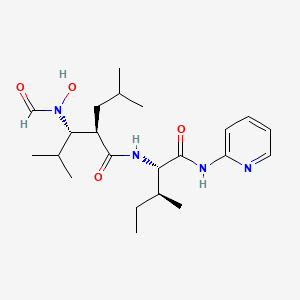

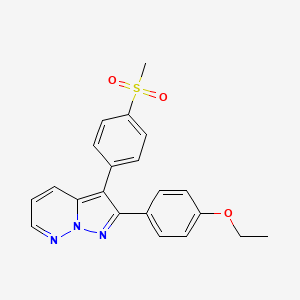

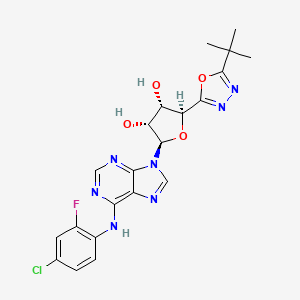
![2-[3-(2H-indazol-3-ylmethyl)-2,4-dioxo-5-phenyl-1,5-benzodiazepin-1-yl]-N-(4-methoxyphenyl)-N-propan-2-ylacetamide](/img/structure/B1672469.png)
![N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]-6-[2-[(2-methylsulfonylethylamino)methyl]-1,3-thiazol-4-yl]quinazolin-4-amine;dihydrochloride](/img/structure/B1672470.png)

